Tetraproline

Catalog No.
S763205
CAS No.
M.F
C20H30N4O5
M. Wt
406.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraproline

Product Name

Tetraproline

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C20H30N4O5

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C20H30N4O5/c25-17(13-5-1-9-21-13)22-10-2-6-14(22)18(26)23-11-3-7-15(23)19(27)24-12-4-8-16(24)20(28)29/h13-16,21H,1-12H2,(H,28,29)/t13-,14-,15-,16-/m0/s1

InChI Key

CBNLHHITRUAXOE-VGWMRTNUSA-N

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O

Tetraproline (H-Pro-Pro-Pro-Pro-OH, CAS 21866-90-0) is a highly constrained tetrapeptide that serves as the shortest oligoproline sequence capable of forming a stable polyproline II (PPII) helix in solution [1]. Unlike flexible aliphatic linkers or shorter dipeptides, tetraproline acts as a rigid molecular ruler, providing a predictable end-to-end distance of approximately 12 Å (roughly 3 Å per proline residue) [2]. This unique structural rigidity, combined with its lack of internal hydrogen bonding and high steric hindrance, makes it a critical procurement target for high-performance liquid chromatography (HPLC) chiral stationary phases (CSPs) and as a precision spacer in Förster Resonance Energy Transfer (FRET) biosensors. Its ability to be synthesized efficiently in the solution phase at multigram scales ensures high batch-to-batch reproducibility for industrial applications [1].

Substituting tetraproline with shorter analogs (such as mono- or diproline) or generic flexible linkers (like polyethylene glycol) fundamentally compromises application performance. Monoproline and diproline lack the necessary chain length to establish a cooperative, stable PPII helical conformation, rendering them largely ineffective as chiral selectors in broad-spectrum chromatography [1]. In bioconjugation and molecular imaging, flexible aliphatic or PEG linkers fail to maintain a fixed spatial separation between fluorophores, leading to unpredictable dynamic singlet or triplet excited-state quenching and signal degradation [2]. Tetraproline strictly enforces spatial separation and chiral recognition geometry, making it non-interchangeable in precision analytical and diagnostic workflows.

Superior Chiral Selectivity Over Monoproline Baselines

When immobilized on silica gel to form chiral stationary phases, the length of the oligoproline chain dictates resolving power. Tetraproline-based CSPs demonstrate broad chiral selectivity, successfully resolving 31 out of 53 tested racemic model analytes [1]. In direct contrast, control columns utilizing a monoproline selector failed to provide sufficient chiral recognition and were deemed largely ineffective for the same analyte panel [2].

Evidence DimensionNumber of racemic analytes resolved
Target Compound DataTetraproline CSP resolved 31 of 53 analytes
Comparator Or BaselineMonoproline CSP (resolved ~0, "largely ineffective")
Quantified Difference>30 additional analytes resolved
ConditionsHPLC evaluation using 53 standard racemic analytes on silica-immobilized proline selectors

Buyers formulating broad-spectrum chiral HPLC columns must procure tetraproline (or longer oligoprolines) to achieve commercially viable enantiomeric separation capabilities.

Prevention of Fluorophore Quenching via Rigid PPII Helical Spacing

In the design of ratiometric oxygen sensors and self-healing dyes, the spacer between chromophores must prevent unwanted energy transfer or quenching. Tetraproline acts as a rigid molecular ruler, maintaining a defined spatial separation that supersedes flexible linkers. Studies demonstrate that a tetraproline linker balances rapid dynamic triplet excited state quenching against singlet excited state quenching, preserving the emission spectra of ratiometric probes (e.g., yielding reliable hypoxia/normoxia signal ratios of 1.5 to 1.7 in live cells) without the signal collapse seen in flexible tethers [1].

Evidence DimensionFluorophore signal preservation (Hypoxia/Normoxia ratio)
Target Compound DataTetraproline linker maintains consistent ratiometric signaling (1.5 - 1.7 ratio)
Comparator Or BaselineFlexible aliphatic linkers (prone to dynamic singlet quenching and signal collapse)
Quantified DifferenceReliable ratiometric output vs. unpredictable quenching
ConditionsRatiometric oxygen probes internalized in living HeLa/MCF-7 cells measured via microplate reader

Procuring tetraproline as a linker guarantees the structural rigidity required to prevent false negatives or signal degradation in sensitive diagnostic imaging agents.

Manufacturing Scalability and Cost-Efficiency

For industrial procurement, the manufacturability of the chiral selector is as critical as its performance. Solution-phase synthesis of Fmoc-protected tetraproline allows for multigram-scale production with high selector homogeneity. Chromatographic evaluation confirms that solution-phase synthesized tetraproline CSPs exhibit identical resolving performance (53 model analytes) to those prepared via costly, stepwise solid-phase peptide synthesis (SPPS), but with superior batch reproducibility and significantly lower production costs [1].

Evidence DimensionManufacturing scalability and cost-efficiency
Target Compound DataSolution-phase tetraproline (Multigram scale, high reproducibility, lower cost)
Comparator Or BaselineStepwise Solid-Phase Peptide Synthesis (SPPS) (Higher cost, lower batch homogeneity)
Quantified DifferenceEquivalent chromatographic performance achieved at a fraction of the SPPS cost
ConditionsMultigram solution-phase synthesis followed by silica derivatization and HPLC evaluation

Allows column manufacturers to procure tetraproline in bulk via solution-phase methods without sacrificing the analytical performance of the final commercial product.

Essential Motif for 4EHP-GYF2 Cap-Binding Complex Recruitment

In synthetic biology and RNA research, specific peptide motifs are required to recruit regulatory complexes. The tetraproline motif specifically adopts a PPII helix that interacts with the hydrophobic surface of GYF domains (e.g., stacking against W557 in GIGYF2). Shorter proline sequences or mutated non-proline motifs fail to form this required structural interface, completely abolishing the recruitment of the 4EHP-GYF2 cap-binding complex and the subsequent degradation of AU-rich mRNAs [1].

Evidence DimensionGYF-domain binding and mRNA repression activity
Target Compound DataIntact tetraproline motif (enables full 4EHP-GYF2 recruitment)
Comparator Or BaselineMutated or truncated proline sequences (abolished binding)
Quantified DifferenceBinary shift from full complex assembly to complete loss of binding
ConditionsStructural and biochemical assays of TNRC6/tristetraprolin motifs binding to GIGYF1/2 domains

Researchers studying mRNA decay or engineering synthetic translational repressors must use the exact tetraproline sequence to ensure functional complex assembly.

Broad-Spectrum Chiral HPLC Column Manufacturing

Tetraproline is the optimal chiral selector for formulating general-purpose chiral stationary phases. Its stable PPII helical structure provides the necessary chiral recognition environment to resolve a wide array of racemic pharmaceutical intermediates, outperforming shorter proline derivatives while remaining highly cost-effective to produce at scale [1].

Rigid Linkers for Ratiometric FRET Biosensors

Due to its predictable ~12 Å end-to-end distance and structural rigidity, tetraproline is heavily utilized as a molecular ruler in the synthesis of dual-dye molecular imaging agents. It prevents the dynamic quenching of fluorophores that plagues flexible linkers, ensuring accurate, concentration-independent readout in intracellular oxygen sensing and live-cell imaging [2].

Synthetic Biology Constructs for mRNA Regulation

Tetraproline serves as a critical functional domain in the design of synthetic translational repressors. By mimicking the natural tristetraprolin motif, procured tetraproline sequences can be incorporated into chimeric proteins to reliably recruit the 4EHP-GYF2 cap-binding complex, enabling targeted studies of mRNA degradation and AU-rich element regulation [3].

XLogP3

-2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

406.22162007 Da

Monoisotopic Mass

406.22162007 Da

Heavy Atom Count

29

Sequence

PPPP

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